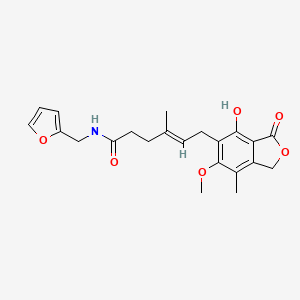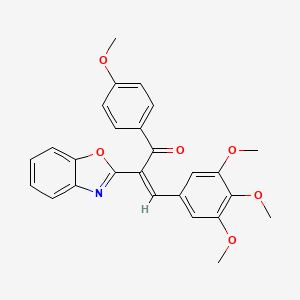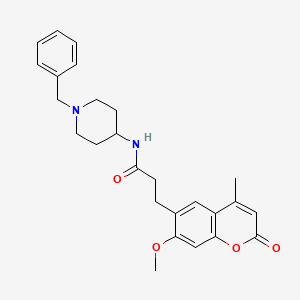![molecular formula C16H14Cl2N4O B12171713 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide](/img/structure/B12171713.png)
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide is a synthetic compound that belongs to the class of triazolopyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing facile access to the desired triazolopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis method mentioned above can be scaled up for industrial applications, given its simplicity and efficiency.
化学反应分析
Types of Reactions
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the triazolopyridine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution reactions may yield various substituted triazolopyridine derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Industry: It may find applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit c-Met kinase, a protein involved in various cellular processes, including proliferation and survival . The compound binds to the active site of the kinase, preventing its activity and thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: This compound shares the triazolopyridine core structure and exhibits similar biological activities.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also contain the triazolopyridine moiety and have been studied for their potential as kinase inhibitors.
Fused tetracyclic tris[1,2,4]triazolo[1,3,5]triazine:
Uniqueness
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide is unique due to its specific substitution pattern and the presence of the dichlorophenyl group, which may contribute to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C16H14Cl2N4O |
|---|---|
分子量 |
349.2 g/mol |
IUPAC 名称 |
N-(3,5-dichlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H14Cl2N4O/c17-11-8-12(18)10-13(9-11)19-16(23)6-3-5-15-21-20-14-4-1-2-7-22(14)15/h1-2,4,7-10H,3,5-6H2,(H,19,23) |
InChI 键 |
ZLGQEXWADNMAQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B12171646.png)

![3-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B12171653.png)
methanone](/img/structure/B12171662.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12171664.png)



![Tert-butyl {2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}carbamate](/img/structure/B12171686.png)

![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B12171695.png)
![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B12171701.png)
![N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12171716.png)
